NK3R-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H16FN5OS |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

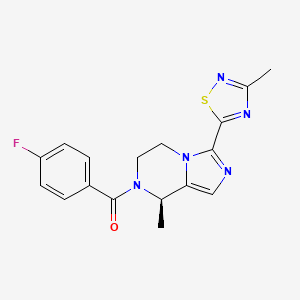

(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]methanone |

InChI |

InChI=1S/C17H16FN5OS/c1-10-14-9-19-15(16-20-11(2)21-25-16)23(14)8-7-22(10)17(24)12-3-5-13(18)6-4-12/h3-6,9-10H,7-8H2,1-2H3/t10-/m1/s1 |

InChI Key |

NGYCJCKQJNBHTQ-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@@H]1C2=CN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C |

Canonical SMILES |

CC1C2=CN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NK3R-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

NK3R-IN-1, also known as compound 16x, is a potent and orally bioavailable antagonist of the Neurokinin-3 Receptor (NK3R). As a member of the imidazolepiperazine class of compounds, this compound demonstrates significant potential for therapeutic applications by modulating the Neurokinin B (NKB)/NK3R signaling pathway. This pathway is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and is implicated in the pathophysiology of sex-hormone dependent disorders. Preclinical studies have shown that this compound effectively suppresses luteinizing hormone (LH) levels in ovariectomized (OVX) rat models, highlighting its potential as a non-hormonal therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on core signaling pathways, detailed experimental protocols for its characterization, and quantitative data regarding its potency and pharmacokinetic properties.

Core Mechanism of Action: Antagonism of the NK3 Receptor

The primary mechanism of action of this compound is its competitive antagonism of the Neurokinin-3 Receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly coupled to the Gq signaling pathway. The endogenous ligand for NK3R is Neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/NK3R system is a key component in the regulation of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus.

In the absence of estrogen-mediated negative feedback, such as in postmenopausal women or ovariectomized animal models, KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons in the arcuate nucleus of the hypothalamus become hypertrophic and hyperactive. This leads to increased NKB signaling, which in turn stimulates the pulsatile release of GnRH. GnRH then acts on the pituitary gland to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

This compound acts by binding to the NK3R, thereby preventing the binding of NKB and inhibiting the subsequent downstream signaling cascade. This blockade of NKB-induced signaling leads to a reduction in the frequency and/or amplitude of GnRH pulses, resulting in decreased secretion of LH from the pituitary gland.

Signaling Pathways

The binding of NKB to NK3R initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the modulation of neuronal activity and neurotransmitter release.

This compound, as a competitive antagonist, blocks the initiation of this Gq-mediated signaling pathway.

Furthermore, like many GPCRs, upon prolonged agonist stimulation, NK3R undergoes desensitization and internalization, a process mediated by β-arrestins. This compound, by preventing receptor activation, would consequently inhibit agonist-induced β-arrestin recruitment and subsequent receptor trafficking.

Quantitative Data

The following tables summarize the available quantitative data for this compound (compound 16x) from preclinical studies.

Table 1: In Vitro Activity and Physicochemical Properties of this compound

| Parameter | Value | Description |

| IC₅₀ | 430.60 nM[1] | Half maximal inhibitory concentration against NK3R. |

| Permeability (Papp, A-B) | 37.6 × 10⁻⁶ cm/s[1] | Apparent permeability coefficient, indicating excellent membrane permeability. |

| Efflux Ratio (ER) | < 1[1] | Ratio of permeability from basolateral to apical vs. apical to basolateral, suggesting low active efflux. |

| Molecular Formula | C₁₇H₁₆FN₅OS | |

| Molecular Weight | 357.41 g/mol |

Table 2: In Vivo Pharmacokinetic Profile of this compound

| Parameter | Value | Description |

| Oral Bioavailability (F%) | 93.6%[1] | The fraction of the administered oral dose that reaches systemic circulation. |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the characterization of NK3R antagonists like this compound. While the specific parameters for this compound's characterization are proprietary to the discovering entity, these protocols represent the industry-standard approaches.

NK3R Inhibition Assay (Inositol Monophosphate Accumulation)

This functional assay measures the ability of a compound to inhibit the Gq-coupled signaling of NK3R by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK3R.

-

Assay Principle: A competitive immunoassay (e.g., HTRF-based IP-One assay). In the absence of an antagonist, NKB stimulation of NK3R leads to IP1 accumulation. The assay measures the displacement of a labeled IP1 analog from a specific antibody by the IP1 produced by the cells.

-

Protocol:

-

Seed NK3R-expressing cells into a 384-well white plate and incubate overnight.

-

Prepare a serial dilution of this compound in a suitable assay buffer.

-

Aspirate the culture medium from the cells and add the this compound dilutions.

-

Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Add a fixed concentration of NKB (typically the EC₈₀) to all wells except the negative control.

-

Incubate for a further period (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

-

Incubate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader and calculate the IC₅₀ value.

-

In Vivo Luteinizing Hormone (LH) Suppression in Ovariectomized (OVX) Rats

This in vivo assay assesses the ability of an NK3R antagonist to suppress the elevated LH levels characteristic of a hypoestrogenic state.

-

Animal Model: Adult female Sprague-Dawley or Wistar rats, ovariectomized at least 2 weeks prior to the study to allow for stabilization of elevated LH levels.

-

Protocol:

-

House OVX rats under a controlled light-dark cycle with ad libitum access to food and water.

-

On the day of the experiment, administer this compound orally at various doses. A vehicle control group should be included.

-

At specified time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours), collect blood samples via tail vein or a cannulated vessel.

-

Process the blood to obtain serum or plasma and store at -80°C until analysis.

-

Quantify LH concentrations in the samples using a commercially available rat LH ELISA kit, following the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent and time-dependent effects of this compound on LH suppression.

-

Conclusion

This compound is a potent, orally bioavailable NK3R antagonist with a clear mechanism of action centered on the inhibition of the NKB/NK3R signaling pathway. Its ability to suppress elevated luteinizing hormone levels in a relevant preclinical model underscores its potential for the treatment of conditions driven by dysregulation of the HPG axis. The favorable pharmacokinetic profile of this compound, particularly its high oral bioavailability and excellent membrane permeability, makes it a promising lead compound for further clinical development. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel NK3R antagonists.

References

NK3R-IN-1 chemical structure and properties

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive technical overview of NK3R-IN-1, a potent and orally bioavailable antagonist of the Neurokinin-3 Receptor (NK3R). It covers the chemical structure, physicochemical and biological properties, relevant signaling pathways, and detailed experimental protocols.

Chemical Identity and Physicochemical Properties

This compound, also referred to as compound 16x in initial discovery literature, is an imidazolepiperazine derivative identified as a selective inhibitor of the NK3 receptor.[1]

Chemical Structure:

-

IUPAC Name: (R)-(4-(4-fluorophenyl)-2-(2-methyl-5-(2-methylthiazol-4-yl)imidazo[1,5-a]pyrazin-1(8H)-yl)piperazin-1-yl)methanone

-

SMILES String: FC1=CC=C(C(N2CCN3C([C@H]2C)=CN=C3C4=NC(C)=NS4)=O)C=C1[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆FN₅OS | [1] |

| Molecular Weight | 357.41 g/mol | [1] |

| Oral Bioavailability (F%) | 93.6% | [2] |

| Membrane Permeability (Papp, A→B) | 37.6 x 10⁻⁶ cm/s | [2] |

Biological Properties and Mechanism of Action

This compound functions as a potent antagonist of the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The endogenous ligand for NK3R is Neurokinin B (NKB).[3] By blocking the action of NKB, this compound can modulate downstream signaling pathways involved in various physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) secretion.[4]

The primary therapeutic potential of NK3R antagonists lies in their ability to treat sex-hormone-related disorders.[4] A key in vivo effect of this compound is its ability to decrease blood luteinizing hormone (LH) levels.[1][2]

Table 2: Biological Activity of this compound

| Target | Assay | Value (IC₅₀) | Source |

| Human NK3R | Inhibitory Activity | 430.60 nM | [2] |

Selectivity Profile:

Specific inhibitory activities against other tachykinin receptors, such as NK1R and NK2R, for this compound are not detailed in the primary literature. However, the development of selective NK3R antagonists is a key focus in the field to minimize off-target effects.[5][6]

Signaling Pathways

As a Gq-protein coupled receptor, the activation of NK3R by its endogenous ligand, NKB, initiates a well-defined intracellular signaling cascade. This compound acts by blocking the initiation of this pathway.

Experimental Protocols

The following protocols are based on the methodologies used for the characterization of NK3R antagonists.

In Vitro NK3R Inhibitory Assay

This protocol is a representative method for determining the inhibitory activity of compounds like this compound against the human NK3 receptor, often using a functional assay that measures a downstream signaling event like inositol phosphate accumulation.[7][8]

Objective: To determine the IC₅₀ value of this compound at the human NK3 receptor.

Materials:

-

HEK293 cells stably expressing the human NK3R.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

NK3R agonist (e.g., Neurokinin B or Senktide).

-

Test compound (this compound) at various concentrations.

-

Inositol phosphate accumulation assay kit (e.g., IP-One HTRF assay).

-

96-well or 384-well microplates.

Procedure:

-

Cell Plating: Seed the hNK3R-expressing HEK293 cells into microplates and culture overnight to allow for adherence.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the assay.

-

Antagonist Incubation: Remove culture medium from the cells and add the diluted this compound solutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of the NK3R agonist (typically at its EC₈₀ concentration to ensure a robust signal) to all wells, except for the negative control.

-

Incubation: Incubate the plate for a specified duration (e.g., 60 minutes) at 37°C to allow for receptor activation and second messenger production.

-

Detection: Lyse the cells and proceed with the inositol phosphate detection protocol as per the manufacturer's instructions for the chosen assay kit. This typically involves adding detection reagents and measuring the signal (e.g., HTRF ratio).

-

Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Pharmacodynamic Study in Ovariectomized (OVX) Rats

This protocol describes a common in vivo model to assess the efficacy of NK3R antagonists in suppressing luteinizing hormone (LH) levels, a key biomarker for this target class.[1][2]

Objective: To evaluate the ability of orally administered this compound to suppress plasma LH levels in a rat model of elevated gonadotropins.

Materials:

-

Adult female Sprague-Dawley rats.

-

Vehicle (e.g., 0.5% methylcellulose in water).

-

This compound formulated for oral administration.

-

Anesthesia and surgical equipment for ovariectomy.

-

Blood collection supplies (e.g., EDTA tubes).

-

Centrifuge.

-

LH ELISA kit or radioimmunoassay reagents.

Procedure:

-

Ovariectomy: Anesthetize female rats and surgically remove the ovaries. This procedure induces a state of chronically elevated LH due to the loss of estrogen-mediated negative feedback.

-

Recovery: Allow the animals to recover for a period of at least two weeks to ensure stabilization of elevated plasma LH levels.

-

Dosing: Randomly assign rats to treatment groups (vehicle control and one or more doses of this compound). Administer the compound or vehicle via oral gavage.

-

Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (pre-dose) and at several time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

LH Measurement: Quantify the concentration of LH in the plasma samples using a validated immunoassay (ELISA or RIA).

-

Data Analysis: Calculate the percent change in LH from baseline for each animal at each time point. Compare the LH levels in the this compound treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a potent, orally bioavailable NK3R antagonist with demonstrated in vivo efficacy in a relevant pharmacodynamic model. Its favorable properties make it a valuable research tool for investigating the role of the NKB-NK3R signaling pathway and a promising lead compound for the development of therapeutics for sex-hormone-dependent conditions. Further characterization, including a comprehensive selectivity and safety profile, is warranted for its continued development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Rescue of Inactivating Mutations of the Human Neurokinin 3 Receptor Using Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NK3R-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

NK3R-IN-1 is a potent and orally bioavailable inhibitor of the Neurokinin 3 Receptor (NK3R), a G-protein coupled receptor (GPCR) that plays a crucial role in the neuroendocrine regulation of the hypothalamic-pituitary-gonadal (HPG) axis. As a member of the tachykinin receptor family, NK3R is preferentially activated by its endogenous ligand, Neurokinin B (NKB). The NKB/NK3R signaling pathway has been implicated in the pathophysiology of various sex hormone-dependent disorders, including menopausal vasomotor symptoms (hot flashes) and polycystic ovary syndrome (PCOS). This compound, identified as compound 16x in the primary literature, emerges as a valuable research tool and a promising lead compound for the development of novel non-hormonal therapeutics targeting these conditions. This guide provides a comprehensive overview of the technical details surrounding this compound, including its target, mechanism of action, available quantitative data, and relevant experimental protocols.

Core Target: The Neurokinin 3 Receptor (NK3R)

The primary molecular target of this compound is the Neurokinin 3 Receptor (NK3R) .[1][2] NK3R is a class A rhodopsin-like GPCR encoded by the TACR3 gene. It is predominantly expressed in the central nervous system, particularly in the hypothalamus, where it is a key component of the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neuronal system that regulates gonadotropin-releasing hormone (GnRH) secretion.[3]

Mechanism of Action

This compound functions as a selective antagonist of the NK3 receptor. By binding to NK3R, it competitively inhibits the binding of the endogenous agonist, Neurokinin B. This blockade of NKB signaling disrupts the normal downstream activation of the Gq protein-coupled signaling cascade. In vivo, this antagonism has been demonstrated to decrease blood luteinizing hormone (LH) levels in an ovariectomized (OVX) rat model, highlighting its potential to modulate the HPG axis.[2]

Quantitative Data

The following table summarizes the available quantitative data for this compound (compound 16x).

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 430.60 nM | Human | Not specified in abstract | [Ye L, et al., 2023][1][2] |

Note: Data on the selectivity of this compound for NK3R over other neurokinin receptors (NK1R and NK2R) is not publicly available in the referenced literature. This information is crucial for a complete understanding of its pharmacological profile.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are representative protocols based on standard methodologies for GPCR antagonist characterization.

NK3R Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound. This is typically achieved using a functional assay that measures the downstream consequences of NK3R activation, such as intracellular calcium mobilization.

Objective: To quantify the potency of this compound in inhibiting Neurokinin B-induced NK3R activation.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing human NK3R.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Neurokinin B (NKB) peptide.

-

This compound.

-

96-well black, clear-bottom microplates.

-

Fluorescent plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the HEK293-NK3R cells into 96-well plates at an appropriate density and culture overnight to allow for cell attachment.

-

Dye Loading: Wash the cells with assay buffer. Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer and incubate with the cells in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay:

-

Wash the cells to remove excess dye.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

-

Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.

-

Inject a concentration of NKB known to elicit a submaximal (EC80) response.

-

Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of cells treated with NKB alone (100% activation) and untreated cells (0% activation).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Efficacy Model: Ovariectomized (OVX) Rat

This protocol describes a common in vivo model to assess the efficacy of NK3R antagonists in modulating the HPG axis.

Objective: To evaluate the effect of orally administered this compound on luteinizing hormone (LH) levels in a model of postmenopausal hormonal status.

Materials:

-

Female Sprague-Dawley rats.

-

Anesthetic agents.

-

Surgical instruments for ovariectomy.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Blood collection supplies (e.g., catheters, collection tubes).

-

LH ELISA kit.

Procedure:

-

Ovariectomy: Perform bilateral ovariectomy on the rats under anesthesia. Allow the animals to recover for a period of at least two weeks to allow for the stabilization of hormonal changes, including elevated LH levels.

-

Drug Administration: Administer this compound or vehicle control to the OVX rats via oral gavage at a pre-determined dose.

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

-

Hormone Analysis: Separate plasma from the blood samples and measure the concentration of LH using a validated ELISA kit.

-

Data Analysis:

-

Plot the plasma LH concentrations over time for both the this compound treated and vehicle control groups.

-

Calculate the area under the curve (AUC) for the LH concentration-time profile.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in LH levels between the treated and control groups.

-

Signaling Pathway and Experimental Workflow Visualizations

Neurokinin B (NKB) / NK3R Signaling Pathway

The binding of Neurokinin B to the NK3 receptor initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), leading to the phosphorylation of downstream effector proteins and subsequent cellular responses.

Caption: NKB/NK3R Gq-mediated signaling pathway.

Experimental Workflow: IC50 Determination via Calcium Flux Assay

The workflow for determining the IC50 of an NK3R antagonist begins with seeding cells expressing the receptor. The cells are then loaded with a calcium-sensitive dye. Following this, the cells are incubated with varying concentrations of the antagonist. A fluorescent plate reader is used to establish a baseline reading before the addition of an NK3R agonist (NKB). The subsequent change in fluorescence, indicating calcium flux, is measured. This data is then analyzed to calculate the IC50 value.

Caption: Workflow for IC50 determination.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the NKB/NK3R signaling pathway. Its oral bioavailability and demonstrated in vivo efficacy in modulating LH levels underscore its potential as a lead compound for the development of non-hormonal therapies for sex hormone-related disorders. Further characterization, particularly regarding its selectivity profile against other tachykinin receptors, is warranted to fully elucidate its therapeutic potential.

References

- 1. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Neurokinin B stimulates GnRH release in the male monkey (Macaca mulatta) and is colocalized with kisspeptin in the arcuate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurokinin-3 Receptor (NK3R) Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neurokinin-3 Receptor (NK3R), a member of the tachykinin family of G-protein coupled receptors (GPCRs), has emerged as a significant target in drug discovery. Its endogenous ligand, Neurokinin B (NKB), plays a crucial role in a variety of physiological processes. This technical guide provides a comprehensive overview of the NK3R signaling pathway, including its core components, mechanism of action, and downstream effects. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on NK3R-related projects.

The NK3R signaling pathway is primarily associated with the Gq/11 family of G-proteins.[1] Activation of the receptor by NKB or synthetic agonists initiates a cascade of intracellular events, leading to the mobilization of intracellular calcium and the activation of various downstream effectors. This pathway is a key regulator of reproductive function, particularly the secretion of Gonadotropin-Releasing Hormone (GnRH).[2] Dysregulation of the NKB/NK3R system has been implicated in various pathological conditions, including polycystic ovary syndrome (PCOS), schizophrenia, and menopausal vasomotor symptoms.[1][3][4]

This guide presents quantitative data on the binding affinities and functional potencies of key NK3R ligands, detailed protocols for essential experimental assays, and visual diagrams to elucidate the signaling cascade and experimental workflows.

Core Signaling Pathway

The NK3R signaling cascade is initiated by the binding of its endogenous ligand, NKB, or other agonists to the receptor. NK3R is a class A GPCR that preferentially couples to the Gq/11 family of heterotrimeric G-proteins.[1] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.

The activated Gαq subunit then stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to a cellular response.

Quantitative Data on NK3R Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of selected NK3R agonists and antagonists. These values have been compiled from various sources and are presented for comparative purposes.

| Agonist | Receptor | Assay Type | Value (nM) | Reference |

| Senktide | Human NK3R | EC50 (Ca2+ mobilization) | 0.5 - 3 | [5] |

| Senktide | Human NK3R | EC50 (Ca2+ mobilization) | 0.011 ± 0.004 | [6] |

| Senktide | Rat NK3R | EC50 (Ca2+ mobilization) | 0.013 ± 0.004 | [6] |

| [MePhe7]-NKB | Human NK3R | IC50 (Binding) | 3 | [7] |

| Antagonist | Receptor | Assay Type | Value (nM) | Reference |

| Talnetant (SB-223412) | Human NK3R | Ki | 1.4 | [8][9] |

| Talnetant (SB-223412) | Guinea Pig NK3R | pKi | 8.5 | [10] |

| SB-222200 | Human NK3R | Ki | 4.4 | [1][11] |

| SB-222200 | Human NK3R | IC50 (Ca2+ mobilization) | 18.4 | [1][11] |

| Osanetant (SR-142801) | Human NK3R | Ki | 0.8 | [12] |

| Osanetant (SR-142801) | Guinea Pig NK3R | Ki | 0.11 | [13] |

| MLE4901 (Pavinetant) | Human NK3R | IC50 | 1.6 | [14] |

| SJX-653 | Human NK3R | Affinity (in vitro) | 4.3 | [15] |

| SJX-653 | Human NK3R | IC50 (functional antagonism) | 9.0 | [15] |

| SJX-653 | Human Plasma | IC50 (LH reduction) | 33 ng/mL | [16][17] |

Experimental Protocols

Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of unlabeled compounds for the NK3R.

Materials:

-

Cell membranes prepared from cells expressing NK3R (e.g., CHO-hNK3R cells).

-

Radioligand (e.g., [125I]-[MePhe7]NKB).

-

Unlabeled competitor compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration at or below its Kd, and varying concentrations of the unlabeled competitor compound. The final volume should be consistent across all wells (e.g., 200 µL). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known NK3R ligand).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Drying: Dry the filter plate.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a a percentage of the control (total specific binding) against the log concentration of the competitor compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration following NK3R activation.

Materials:

-

Cells expressing NK3R (e.g., HEK293-hNK3R cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

NK3R agonists and antagonists.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the NK3R-expressing cells into the microplates and culture overnight to allow for adherence.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in the dark at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Compound Addition: For antagonist testing, pre-incubate the cells with the antagonist for a specified time before adding the agonist. For agonist testing, directly add the agonist to the wells using the instrument's automated injector.

-

Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time (e.g., every 1-5 seconds for 1-3 minutes).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. For agonists, plot the response against the log concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log concentration to determine the IC50.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol describes a method to measure the accumulation of IP1, a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation. The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common commercially available kit for this purpose.[8][14]

Materials:

-

Cells expressing NK3R.

-

HTRF IP-One Assay Kit (containing IP1-d2, anti-IP1-cryptate, and calibrators).

-

Stimulation buffer (provided with the kit or a similar buffer containing LiCl).

-

NK3R agonists and antagonists.

-

White 96- or 384-well microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating: Seed the NK3R-expressing cells into the microplates and culture overnight.

-

Compound Addition: For antagonist testing, pre-incubate the cells with the antagonist.

-

Stimulation: Add the agonist in stimulation buffer (containing LiCl to inhibit IP1 degradation) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's instructions.

-

Incubation: Incubate the plate in the dark at room temperature for the recommended time (e.g., 60 minutes).

-

HTRF Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (specific signal) and 620 nm (reference signal).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Use a standard curve generated with the IP1 calibrators to convert the HTRF ratio to IP1 concentration. For agonists, plot the IP1 concentration against the log concentration to determine the EC50. For antagonists, plot the inhibition of the agonist-induced IP1 accumulation against the log concentration to determine the IC50.

Experimental Workflow for NK3R Antagonist Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel NK3R antagonists.

Conclusion

The NK3R signaling pathway presents a compelling area of research with significant therapeutic potential. A thorough understanding of its mechanism, coupled with robust and reproducible experimental methodologies, is crucial for the successful development of novel therapeutics targeting this receptor. This technical guide provides a foundational resource for researchers in this field, offering a consolidated source of quantitative data, detailed experimental protocols, and clear visual representations of the key concepts. As research into the complexities of NK3R signaling continues to evolve, the application of these fundamental techniques will be instrumental in advancing our knowledge and translating scientific discoveries into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Natural killer cell receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on NK Cell Receptors and Their Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. graphviz.org [graphviz.org]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pnas.org [pnas.org]

The Discovery and Synthesis of NK3R-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of NK3R-IN-1, a potent and orally bioavailable antagonist of the neurokinin-3 receptor (NK3R). This compound, identified as compound 16x in its primary publication, is an imidazolepiperazine derivative with the chemical name (R)-(4-(4-fluorobenzoyl)-2-methylpiperazin-1-yl)(7-(2-methylthiazol-4-yl)-[1][2][3]triazolo[1,5-a]pyridin-6-yl)methanone. This document provides a comprehensive overview of its chemical properties, a representative synthetic route, detailed experimental protocols for its biological characterization, and an exploration of the underlying NK3R signaling pathway. The data presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Its endogenous ligand, neurokinin B (NKB), is involved in the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn modulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Dysregulation of the NKB/NK3R signaling pathway has been implicated in various sex hormone-related disorders. Consequently, the development of potent and selective NK3R antagonists has emerged as a promising therapeutic strategy. This compound is a novel imidazolepiperazine derivative that has demonstrated significant potential as an orally active NK3R inhibitor.

Physicochemical and Pharmacological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This data highlights its potency, permeability, and oral bioavailability.

| Property | Value | Reference |

| IUPAC Name | (R)-(4-(4-fluorobenzoyl)-2-methylpiperazin-1-yl)(7-(2-methylthiazol-4-yl)-[1][2][3]triazolo[1,5-a]pyridin-6-yl)methanone | N/A |

| Molecular Formula | C₁₇H₁₆FN₅OS | |

| Molecular Weight | 357.41 g/mol | |

| NK3R Inhibitory Activity (IC₅₀) | 430.60 nM | [4] |

| Apparent Permeability (Papp, A-B in Caco-2) | 37.6 x 10⁻⁶ cm/s | [4] |

| Oral Bioavailability (F%) in rats | 93.6% | [4] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of the[1][2][3]triazolo[1,5-a]pyridine core with the substituted piperazine moiety. While the specific experimental details from the primary publication are not publicly available, a representative synthetic scheme is presented below based on common organic synthesis methodologies for similar heterocyclic compounds.

Experimental Workflow for the Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

The Neurokinin-3 Receptor: A Comprehensive Technical Review of its Role in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-3 receptor (NK3R), a member of the tachykinin family of G-protein coupled receptors, has emerged as a promising therapeutic target for a range of clinical indications. Its preferential ligand, neurokinin B (NKB), plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, as well as in various central nervous system (CNS) pathways. Dysregulation of the NKB/NK3R signaling pathway has been implicated in the pathophysiology of diverse disorders, including polycystic ovary syndrome (PCOS), schizophrenia, and potentially benign prostatic hyperplasia (BPH). This in-depth technical guide provides a comprehensive literature review of the NK3R, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling and logical relationships.

Quantitative Data on NK3R Antagonists

The development of selective NK3R antagonists has been a major focus of pharmaceutical research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several key antagonists, providing a comparative overview for researchers in the field.

Table 1: Binding Affinities (Ki) of NK3R Antagonists

| Compound | Species | Radioligand | Ki (nM) | Reference |

| Osanetant | Human | [³H]SR142801 | 0.8 | [1] |

| Talnetant | Human | [³H]SR142801 | Not specified, but competitive binding observed | [1] |

| Fezolinetant | Human | Not specified | Not specified | |

| MLE4901 (AZD4901) | Human | Not specified | Not specified | |

| SB222200 | Human | [³H]SB222200 | Not specified | [1] |

| RO5328673 | Human | [³H]RO5328673 | High affinity | [2] |

| ESN364 | Human | Not specified | Not specified | [3] |

Table 2: Functional Potency (IC50) of NK3R Antagonists

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| Osanetant | Ca²⁺ mobilization | CHO | Kb = 12 | [1] |

| Talnetant | Ca²⁺ mobilization | CHO | Kb similar to Ki | [1] |

| SB222200 | Luciferase Assay | COS-7 | 84,110 (vs tiNKB), 37,050 (vs tiNKF) | [4] |

| Osanetant | Luciferase Assay | COS-7 | 211,700 (vs tiNKB), 121,700 (vs tiNKF) | [4] |

| 10a (Senktide derivative) | Ca²⁺ influx | CHO | 0.056 ± 0.012 (µM) | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the protocols for key experiments used in the study of NK3R antagonists.

Radioligand Binding Assay Protocol

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor.[6][7][8]

Objective: To determine the binding affinity (Ki) of a test compound for the NK3R.

Materials:

-

Cell membranes expressing the human NK3 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]SR142801 or [³H]SB222200).

-

Test compounds (unlabeled NK3R antagonists).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing NK3R in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of NK3R activation.

Objective: To determine the functional potency (IC50) of an NK3R antagonist.

Materials:

-

Cells stably expressing the human NK3R and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

NK3R agonist (e.g., senktide or neurokinin B).

-

Test compounds (NK3R antagonists).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescent plate reader with an integrated liquid handling system.

Procedure:

-

Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a specific period.

-

Agonist Stimulation: Add a fixed concentration of the NK3R agonist to stimulate the receptor.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using the fluorescent plate reader.

-

Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist to determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the NK3R signaling pathway, a typical experimental workflow for antagonist screening, and the role of NK3R in various disease states.

NK3R Signaling Pathway

Caption: NK3R Signaling Cascade.

Experimental Workflow for NK3R Antagonist Screening

Caption: NK3R Antagonist Discovery Workflow.

Role of NK3R in Pathophysiology

Caption: NK3R in Disease Pathophysiology.

Discussion and Future Directions

The antagonism of the NK3R presents a novel and promising therapeutic strategy for a variety of disorders. In PCOS, NK3R antagonists have demonstrated the ability to normalize the LH/FSH ratio and reduce hyperandrogenism.[9] For schizophrenia, these agents offer a potential new class of antipsychotics with a different mechanism of action compared to current treatments, which primarily target the dopamine D2 receptor.[10][11][12] The role of tachykinin receptors in the lower urinary tract suggests a potential, albeit less explored, involvement of NK3R in the pathophysiology of BPH.[13]

Future research should focus on several key areas. A more extensive characterization of the binding affinities and functional potencies of a wider range of NK3R antagonists is needed to establish clear structure-activity relationships. Further elucidation of the downstream signaling pathways and the specific neuronal circuits modulated by NK3R will provide a more complete understanding of its physiological and pathophysiological roles. Finally, continued clinical investigation is necessary to fully evaluate the efficacy and safety of NK3R antagonists in various patient populations and to explore their potential in other therapeutic areas. The development of these compounds holds significant promise for addressing unmet medical needs in reproductive health and neuropsychiatric disorders.

References

- 1. womensmentalhealth.org [womensmentalhealth.org]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Opinion: NK3 receptor antagonists: the next generation of antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel NK(3) receptor antagonists for the treatment of schizophrenia and other CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The contractile effect of tachykinins on human prostatic urethra: involvement of NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Neurokinin 3 Receptor (NK3R) in Gonadotropin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of the Neurokinin 3 Receptor (NK3R) in the regulation of gonadotropin secretion. Grounded in extensive preclinical and clinical research, this document provides a comprehensive overview of the underlying physiological mechanisms, key experimental findings, and detailed methodologies pertinent to the study of the Neurokinin B (NKB)-NK3R signaling pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting the hypothalamic-pituitary-gonadal (HPG) axis.

Core Concepts: The KNDy Neuron and Pulsatile GnRH Secretion

The secretion of gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary is fundamentally controlled by the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[1][2][3] A key player in the generation of these GnRH pulses is a population of neurons in the arcuate nucleus of the hypothalamus known as KNDy neurons, which co-express Kisspeptin, Neurokinin B (NKB), and Dynorphin.[4][5]

NKB, the endogenous ligand for NK3R, is a critical component of the GnRH pulse generator.[5][6] Evidence from human genetics, where loss-of-function mutations in the genes encoding NKB (TAC3) or NK3R (TACR3) lead to hypogonadotropic hypogonadism, underscores the essential role of this signaling pathway in reproductive function.[1][6][7]

Mechanism of Action: NK3R Signaling in Gonadotropin Regulation

NK3R is a G-protein coupled receptor (GPCR) that, upon binding NKB, primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C, subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium and activation of protein kinase C (PKC).[8]

Within the KNDy neuronal network, NKB acts as a key stimulatory signal. The current understanding suggests that NKB, released from KNDy neurons, acts on NK3Rs located on the same or adjacent KNDy neurons, leading to their synchronized depolarization. This coordinated firing of KNDy neurons results in the pulsatile release of kisspeptin, which then acts on its receptor (GPR54) on GnRH neuron terminals to trigger a pulse of GnRH secretion into the portal circulation.[2][4][5] Dynorphin, also released from KNDy neurons, is thought to act as an inhibitory feedback signal, terminating the kisspeptin release and thus contributing to the pulsatile nature of the system.

While the primary action of NKB is considered to be upstream of kisspeptin, some evidence also suggests a direct effect of NKB on GnRH neurons, as NK3R immunoreactivity has been observed on GnRH axon terminals in the median eminence.[9][10][11]

Data Presentation: Effects of NK3R Agonists and Antagonists on Gonadotropin Secretion

The following tables summarize quantitative data from key studies investigating the effects of NK3R agonists and antagonists on gonadotropin secretion in various species, including humans.

Table 1: Effects of NK3R Agonists on LH Secretion

| Species | Compound | Dose | Route of Administration | Effect on LH | Reference |

| Ovariectomized Goats | Senktide | Dose-dependent | Intravenous | Induced an MUA volley (surrogate for GnRH pulse) | [2] |

| Anestrous Ewes | NKB | 0.2 nmol | Intracerebroventricular | Consistent stimulation of LH secretion | [6] |

| GT1-7 GnRH Neurons (in vitro) | Senktide | 50 nM | In vitro | 84.5% increase in GnRH secretion (acute, 3 hours) | [9] |

| GT1-7 GnRH Neurons (in vitro) | Senktide | 50 nM | In vitro | 26% decrease in GnRH secretion (long-term, 24 hours) | [9] |

Table 2: Effects of NK3R Antagonists on Gonadotropin Secretion in Preclinical Models

| Species | Compound | Dose | Route of Administration | Effect on Gonadotropins | Reference |

| Ovariectomized Ewes | ESN364 | 1 mg/kg | Intravenous bolus | Prolonged LH interpulse interval | [12] |

| Prepubertal Female Rats | SB222200 | Not specified | Intracerebroventricular (osmotic mini-pump) | Delayed increase in LH pulse frequency and reduced LH pulse amplitude | [5] |

| Ovariectomized Rats | Senktide (agonist) | 100 and 600 pmol | Intracerebroventricular | Dose-dependent suppression of pulsatile LH secretion | [13] |

Table 3: Effects of NK3R Antagonists on Gonadotropin and Sex Steroid Secretion in Humans

| Population | Compound | Dose | Route of Administration | Effect on Hormones | Reference |

| Healthy Men | MLE4901 | 40 mg twice daily for 7 days | Oral | Decreased LH, FSH, and testosterone secretion. Basal and pulsatile LH secretion were markedly suppressed, but no change in LH pulse frequency was detected. | [14][15] |

| Postmenopausal Women | MLE4901 | 40 mg twice daily for 7 days | Oral | LH fell from 29.3 ± 4.1 to 24.4 ± 3.8 IU/L. Basal (non-pulsatile) LH secretion was reduced. LH pulse frequency fell in women with hot flashes (from 1.0 ± 0.1 to 0.7 ± 0.1 pulses/h). No change in FSH. | [14] |

| Healthy Women | MLE4901 | Not specified | Oral | Suppressed basal GnRH/LH secretion and estradiol secretion, and postponed ovarian follicle growth. | [16] |

| Healthy Men and Women | ESN364 | Single and multiple ascending doses | Oral | Dose-dependently decreased basal LH, but not FSH, and consequently decreased estradiol and progesterone (in women) and testosterone (in men). | [17] |

| Menopausal Women | Fezolinetant | 40 mg twice daily | Oral | Reduction of 45% in hot flush frequency. | [18] |

Experimental Protocols

In Vivo Administration of NK3R Modulators

-

Animal Studies:

-

Intracerebroventricular (ICV) Cannulation: For direct central administration of compounds, animals such as rats or sheep are often surgically implanted with a chronic indwelling cannula targeting a cerebral ventricle (e.g., the third ventricle).[5][6] Compounds are then infused or injected in a sterile vehicle (e.g., artificial cerebrospinal fluid). For continuous administration, osmotic mini-pumps can be connected to the cannula.[5]

-

Intravenous (IV) Administration: For systemic delivery, compounds can be administered via an intravenous bolus injection or continuous infusion through a catheter placed in a major vein (e.g., jugular vein).[12]

-

-

Human Studies:

Measurement of Gonadotropin Secretion

-

Blood Sampling:

-

Pulsatility Studies: To assess the pulsatile nature of LH secretion, frequent blood sampling is required. In humans, this typically involves collecting blood samples every 10 minutes for a duration of 8 hours or longer.[14] In animal models, automated blood sampling systems can be used to collect samples at similar or even higher frequencies.

-

-

Hormone Assays:

-

Radioimmunoassay (RIA): A common method for quantifying LH and FSH concentrations in plasma or serum.[12][19][20] This technique involves a competitive binding reaction between a radiolabeled hormone and the unlabeled hormone in the sample for a limited number of antibodies. The amount of radioactivity is inversely proportional to the concentration of the hormone in the sample.

-

Enzyme-Linked Immunosorbent Assay (ELISA) / Electrochemiluminescence Immunoassay: These are also widely used methods for hormone quantification and are often available in commercial kit formats. They utilize enzyme-conjugated antibodies and a substrate that produces a measurable color change or light emission.[21]

-

Analysis of Gonadotropin Pulsatility

-

Deconvolution Analysis: This is a mathematical technique used to analyze hormone concentration time series to estimate the underlying secretory rates.[1][4][22] Deconvolution analysis can provide quantitative measures of pulse frequency, amplitude, and basal (non-pulsatile) secretion.[4][14]

-

Pulse Detection Algorithms (e.g., PULSAR): These are computer-based algorithms that identify statistically significant hormone pulses from a series of concentration measurements based on predefined criteria for pulse amplitude and duration.[7]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: NK3R Signaling Pathway in KNDy Neurons.

Caption: Experimental Workflow for Studying NK3R Modulators.

Caption: Logical Flow of NK3R's Role in Gonadotropin Secretion.

Conclusion and Future Directions

The neurokinin 3 receptor has emerged as a critical regulator of gonadotropin secretion through its integral role in the KNDy neuronal system and the generation of pulsatile GnRH release. The development of selective NK3R antagonists has not only provided powerful tools to dissect this neuroendocrine pathway but has also opened up new therapeutic avenues for a range of sex hormone-dependent disorders, including menopausal vasomotor symptoms, polycystic ovary syndrome, and uterine fibroids.[17][18][23]

Future research will likely focus on further refining our understanding of the intricate interactions between NKB/NK3R signaling and other neurotransmitter systems involved in GnRH regulation. Additionally, long-term clinical studies are needed to fully establish the efficacy and safety profiles of NK3R antagonists for various therapeutic indications. The continued investigation into the role of NK3R in reproductive physiology promises to yield further insights and novel therapeutic strategies for the management of a wide array of endocrine and reproductive disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Validation of deconvolution analysis of LH secretion and half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurokinin B receptor antagonism decreases luteinising hormone pulse frequency and amplitude and delays puberty onset in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Do Substance P and Neurokinin A Play Important Roles in the Control of LH Secretion in Ewes? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. TACR3 mutations disrupt NK3R function through distinct mechanisms in GnRH-deficient patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurokinin B Causes Acute GnRH Secretion and Repression of GnRH Transcription in GT1–7 GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Neurokinin 3 Receptors Stimulates GnRH Release in a Location-Dependent but Kisspeptin-Independent Manner in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of neurokinin 3 receptors stimulates GnRH release in a location-dependent but kisspeptin-independent manner in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Neurokinin 3 Receptor Antagonism Reveals Roles for Neurokinin B in the Regulation of Gonadotropin Secretion and Hot Flashes in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurokinin 3 receptor antagonism decreases gonadotropin and testosterone secretion in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neurokinin B Regulates Gonadotropin Secretion, Ovarian Follicle Growth, and the Timing of Ovulation in Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Radioimmunoassay for Luteinizing Hormone in Human plasma Or Serum: Physiological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ibl-america.com [ibl-america.com]

- 21. wwwn.cdc.gov [wwwn.cdc.gov]

- 22. Deconvolution analysis as a hormone pulse-detection algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Preclinical Profile of NK3R-IN-1: A Novel Neurokinin-3 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NK3R-IN-1 is an orally active, small molecule antagonist of the Neurokinin-3 Receptor (NK3R), identified as a promising therapeutic candidate. This document provides a comprehensive overview of the available preclinical data on this compound, with a focus on its pharmacological properties and in vivo activity. The information presented is intended to guide further research and development efforts for this compound and other related molecules in the imidazolepiperazine class. While specific detailed experimental protocols from the primary literature are not fully available, this guide provides representative methodologies based on standard industry practices.

Introduction to NK3R Antagonism

The Neurokinin-3 Receptor (NK3R) is a G-protein coupled receptor predominantly expressed in the central nervous system. Its endogenous ligand is Neurokinin B (NKB). The NKB/NK3R signaling pathway is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, modulating the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Dysregulation of this pathway has been implicated in various sex hormone-dependent disorders. Pharmacological blockade of NK3R signaling with antagonists has emerged as a promising non-hormonal therapeutic strategy for conditions such as menopausal vasomotor symptoms, polycystic ovary syndrome (PCOS), and endometriosis.[1][2] this compound is a novel imidazolepiperazine derivative developed as a potent and orally bioavailable NK3R inhibitor.[2]

In Vitro Pharmacology

This compound, also referred to as compound 16x in its discovery publication, has been characterized in vitro to determine its potency and permeability.[2]

Potency at the Neurokinin-3 Receptor

The inhibitory activity of this compound at the human NK3R was determined using a competitive binding assay.

Table 1: In Vitro Potency of this compound

| Compound | Assay Type | Target | IC50 (nM) |

| This compound (16x) | Competitive Binding Assay | hNK3R | 430.60 |

| Data sourced from Ye L, et al. Eur J Med Chem. 2023.[2] |

Membrane Permeability

The membrane permeability of this compound was assessed to predict its potential for oral absorption.

Table 2: In Vitro Permeability of this compound

| Compound | Assay Model | Apparent Permeability (Papp, A-B) (cm/s) | Efflux Ratio (ER) |

| This compound (16x) | Caco-2 | 37.6 x 10⁻⁶ | < 1 |

| Data sourced from Ye L, et al. Eur J Med Chem. 2023.[2] |

Pharmacokinetics

Preclinical pharmacokinetic studies have demonstrated that this compound possesses excellent oral bioavailability.

Table 3: Pharmacokinetic Profile of this compound

| Compound | Species | Route of Administration | Oral Bioavailability (F%) |

| This compound (16x) | Rat | Oral | 93.6% |

| Data sourced from Ye L, et al. Eur J Med Chem. 2023.[2] |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in an ovariectomized (OVX) rodent model, which is a standard preclinical model for assessing the potential of NK3R antagonists to modulate LH secretion.

Ovariectomized (OVX) Model

In the OVX model, the removal of the ovaries leads to a loss of negative feedback from ovarian hormones on the hypothalamus, resulting in elevated levels of circulating luteinizing hormone (LH). This model is used to assess the ability of NK3R antagonists to suppress this LH hypersecretion.

Table 4: In Vivo Efficacy of this compound in the Ovariectomized (OVX) Model

| Compound | Animal Model | Effect on Blood Luteinizing Hormone (LH) Levels |

| This compound (16x) | Rat | Demonstrated suppression of LH levels |

| Data sourced from Ye L, et al. Eur J Med Chem. 2023.[2] |

Note: Specific dose, duration of treatment, and quantitative reduction in LH levels are not available in the public domain.

Experimental Protocols

The following are representative experimental protocols for the key assays used in the preclinical evaluation of this compound.

NK3R Radioligand Binding Assay (Representative Protocol)

-

Objective: To determine the in vitro binding affinity (IC50) of the test compound for the human NK3R.

-

Materials: Membranes from cells stably expressing the human NK3R, radioligand (e.g., [³H]-SB222200), test compound (this compound), scintillation fluid, filter plates, and a scintillation counter.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through filter plates.

-

Wash the filters to remove non-specific binding.

-

Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

-

The IC50 value is calculated by non-linear regression analysis of the competition binding curve.

-

Caco-2 Permeability Assay (Representative Protocol)

-

Objective: To assess the intestinal permeability of the test compound as a predictor of oral absorption.

-

Materials: Caco-2 cells, Transwell® plates, Hank's Balanced Salt Solution (HBSS), test compound (this compound), and an analytical method for quantification (e.g., LC-MS/MS).

-

Procedure:

-

Seed Caco-2 cells on the apical side of Transwell® inserts and culture until a confluent monolayer is formed.

-

Wash the cell monolayer with HBSS.

-

Add the test compound to the apical (A) chamber.

-

At various time points, collect samples from the basolateral (B) chamber.

-

Quantify the concentration of the test compound in the samples using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated from the rate of appearance of the compound in the basolateral chamber.

-

The efflux ratio is determined by comparing the permeability in the B-to-A direction with the A-to-B direction.

-

In Vivo Ovariectomized (OVX) Rat Model (Representative Protocol)

-

Objective: To evaluate the in vivo efficacy of the test compound in suppressing elevated LH levels.

-

Animals: Adult female Sprague-Dawley rats.

-

Procedure:

-

Perform bilateral ovariectomy on the rats under anesthesia.

-

Allow the animals to recover for a period of at least two weeks to allow for the stabilization of elevated LH levels.

-

Administer the test compound (this compound) or vehicle orally at various doses.

-

Collect blood samples at different time points post-dosing.

-

Measure the concentration of LH in the plasma using a commercially available ELISA kit.

-

Analyze the data to determine the dose-dependent effect of the compound on LH suppression.

-

Visualizations

Signaling Pathway of NK3R

Caption: Simplified signaling pathway of the Neurokinin-3 Receptor (NK3R).

Preclinical Evaluation Workflow for an NK3R Antagonist

Caption: General workflow for the preclinical evaluation of an NK3R antagonist.

Conclusion and Future Directions

The available preclinical data for this compound indicate that it is a potent NK3R antagonist with excellent oral bioavailability and in vivo activity in a relevant animal model.[2] These findings support its potential as a therapeutic agent for the treatment of disorders mediated by the NKB/NK3R pathway. Further studies are warranted to fully characterize its efficacy, safety, and pharmacokinetic profile. Key future directions should include:

-

Dose-response studies in the OVX model to determine the optimal dose for LH suppression.

-

Evaluation in other preclinical models of sex hormone-dependent diseases.

-

Comprehensive safety pharmacology and toxicology studies to support clinical development.

This technical guide provides a summary of the current knowledge on the preclinical studies of this compound and serves as a valuable resource for researchers and drug development professionals in the field of NK3R antagonism.

References

NK3R-IN-1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NK3R-IN-1, a notable inhibitor of the Neurokinin-3 Receptor (NK3R). This document outlines its fundamental properties, the intricate signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Properties of this compound

This compound is a potent and orally active antagonist of the Neurokinin-3 receptor, a G-protein coupled receptor implicated in a variety of physiological processes.[1]

| Property | Value | Reference |

| CAS Number | 2854331-14-7 | [2] |

| Molecular Weight | 357.41 g/mol | [2][3] |

| Chemical Formula | C₁₇H₁₆FN₅OS | [2][3] |

| Description | An imidazolepiperazine derivative that acts as an orally active Neurokinin Receptor NK3R inhibitor. | [1][2][3] |

| Primary Biological Effect | Decreases blood luteinizing hormone levels in ovariectomy (OVX) models. | [1][2][3] |

Neurokinin-3 Receptor (NK3R) Signaling Pathway

The Neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of its endogenous ligand, Neurokinin B (NKB), or inhibition by an antagonist like this compound, a cascade of intracellular events is initiated.

Activation of the NK3R leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

NK3R Signaling Pathway

Experimental Protocols

In Vitro Assays

1. Calcium Mobilization Assay

This assay measures the antagonist effect of this compound on the increase in intracellular calcium concentration following NK3R activation.

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3R in a suitable medium (e.g., F-12K with 10% FBS and a selection antibiotic) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates at a density of 40,000 to 50,000 cells per well and incubate overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Calcium-4) loading buffer to each well. Incubate the plate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound. Add the antagonist solutions to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation and Signal Detection: Add a known NK3R agonist (e.g., Neurokinin B or Senktide) at a concentration that elicits a submaximal response (EC₈₀). Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-8).

-

Data Analysis: The antagonist activity of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

2. Inositol Monophosphate (IP-One) HTRF Assay

This competitive immunoassay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, providing a robust method to quantify Gq-coupled receptor activation.

-

Cell Culture and Plating: Follow the same cell culture and plating procedures as described for the calcium mobilization assay.

-

Compound Incubation: Add serial dilutions of this compound to the wells and pre-incubate for a defined period.

-

Agonist Stimulation: Add an NK3R agonist to the wells to stimulate the receptor.

-

Cell Lysis and IP₁ Detection: Add the IP₁-d2 reagent and the anti-IP₁-cryptate antibody from a commercial kit (e.g., Cisbio IP-One HTRF kit) to the wells. Incubate for 1 hour at room temperature to allow for the competitive binding to occur.

-

Signal Measurement: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence, with an excitation wavelength of 337 nm and emission wavelengths of 620 nm and 665 nm.

-

Data Analysis: The amount of IP₁ produced is inversely proportional to the HTRF signal. Calculate the IC₅₀ of this compound by analyzing the concentration-dependent inhibition of the agonist-induced IP₁ accumulation.

In Vivo Model

Ovariectomized (OVX) Rat Model

This model is widely used to simulate postmenopausal conditions in women and is relevant for studying the effects of NK3R antagonists on hormonal regulation and symptoms like hot flashes.

-

Animal Selection: Use adult female Sprague-Dawley or Wistar rats, typically 3 to 6 months of age.

-

Surgical Procedure (Ovariectomy):

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Place the animal in a prone position and shave the dorsal or ventral area for incision. A bilateral dorsal incision is common.

-

Make small incisions through the skin and underlying muscle to locate the ovaries, which are typically embedded in a fat pad.

-

Ligate the ovarian blood vessels and the fallopian tube, and then excise the ovary.

-